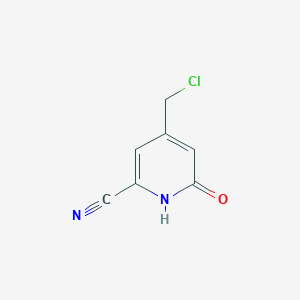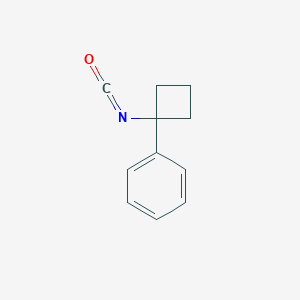
(1-Isocyanatocyclobutyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Isocyanatocyclobutyl)benzene is an organic compound characterized by the presence of a benzene ring attached to a cyclobutyl group, which in turn is bonded to an isocyanate group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Isocyanatocyclobutyl)benzene typically involves the reaction of cyclobutylamine with phosgene to form the corresponding isocyanate. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, a highly toxic reagent. The general reaction scheme is as follows:
Cyclobutylamine+Phosgene→this compound+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance safety and efficiency. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
(1-Isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., bromine) for halogenation.
Addition Reactions: Reagents such as alcohols and amines are used under mild conditions to form urethanes and ureas.
Major Products
Nitration: Nitro-(1-isocyanatocyclobutyl)benzene
Sulfonation: Sulfonic acid-(1-isocyanatocyclobutyl)benzene
Halogenation: Halogen-(1-isocyanatocyclobutyl)benzene
Addition with Alcohols: Urethanes
Addition with Amines: Ureas
Aplicaciones Científicas De Investigación
(1-Isocyanatocyclobutyl)benzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Explored for its role in drug delivery systems and as a precursor for therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of (1-Isocyanatocyclobutyl)benzene involves its reactivity with nucleophiles due to the presence of the isocyanate group. The isocyanate group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable adducts. This reactivity is exploited in various applications, including the modification of proteins and the synthesis of polymeric materials .
Comparación Con Compuestos Similares
Similar Compounds
- Phenyl isocyanate
- Cyclohexyl isocyanate
- Benzyl isocyanate
Uniqueness
(1-Isocyanatocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to other isocyanates. This uniqueness can influence its reactivity and the types of products formed in chemical reactions .
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules and materials.
Propiedades
Fórmula molecular |
C11H11NO |
|---|---|
Peso molecular |
173.21 g/mol |
Nombre IUPAC |
(1-isocyanatocyclobutyl)benzene |
InChI |
InChI=1S/C11H11NO/c13-9-12-11(7-4-8-11)10-5-2-1-3-6-10/h1-3,5-6H,4,7-8H2 |
Clave InChI |
QVWPNQAEDXDHAP-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)(C2=CC=CC=C2)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


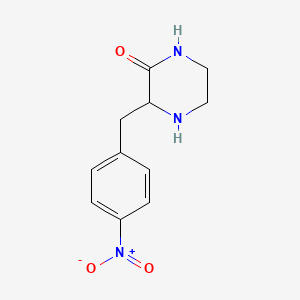




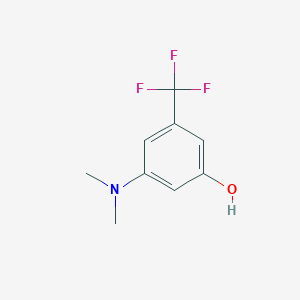
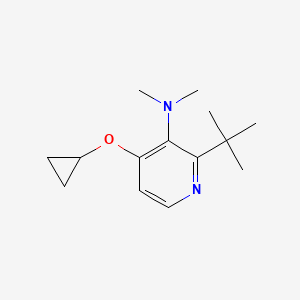
![(8S)-8-(2,4-dihydroxyphenyl)-5-hydroxy-2-methyl-2-(4-methylpent-3-enyl)-7,8-dihydropyrano[3,2-g]chromen-6-one](/img/structure/B14851643.png)

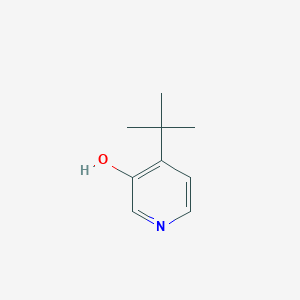
![1-[4-Iodo-6-(trifluoromethyl)pyridin-2-YL]ethanone](/img/structure/B14851659.png)
